molecular formula C6H14Cl2Si2 B095711 1,2-Bis(chlorodimethylsilyl)ethene CAS No. 18146-12-8

1,2-Bis(chlorodimethylsilyl)ethene

Cat. No. B095711
CAS RN: 18146-12-8
M. Wt: 213.25 g/mol
InChI Key: QPSZLJMVINIQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(chlorodimethylsilyl)ethene, also known as Bis(trimethylsilyl)acetylene, is an organosilicon compound with the chemical formula C6H14Cl2Si2. It is a colorless liquid that is used in scientific research for its unique properties.

Mechanism Of Action

The mechanism of action of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene is not fully understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. It has also been shown to have unique properties as a building block in the construction of complex organic molecules.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene. However, it is known to be highly reactive and may have toxic effects if not handled properly.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene in lab experiments is its unique properties as a building block in the construction of complex organic molecules. However, its high reactivity and potential for toxicity make it difficult to handle and require proper safety precautions.

Future Directions

For research on 1,2-1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene include further investigation into its mechanism of action and potential applications in the development of new materials for use in electronics and energy storage devices. Additionally, research into its potential toxicity and methods for safe handling and disposal will be important for its continued use in scientific research.

Synthesis Methods

The synthesis of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene involves the reaction of chlorodimethylsilane with trimethylsilylacetylene in the presence of a catalyst. This reaction produces the desired compound and is typically carried out under an inert atmosphere.

Scientific Research Applications

1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the preparation of silicon-containing polymers, and as a building block in the construction of complex organic molecules. It has also been used in the development of new materials for use in electronics and energy storage devices.

properties

CAS RN

18146-12-8

Product Name

1,2-Bis(chlorodimethylsilyl)ethene

Molecular Formula

C6H14Cl2Si2

Molecular Weight

213.25 g/mol

IUPAC Name

chloro-[2-[chloro(dimethyl)silyl]ethenyl]-dimethylsilane

InChI

InChI=1S/C6H14Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H,1-4H3

InChI Key

QPSZLJMVINIQNU-UHFFFAOYSA-N

SMILES

C[Si](C)(C=C[Si](C)(C)Cl)Cl

Canonical SMILES

C[Si](C)(C=C[Si](C)(C)Cl)Cl

synonyms

1,2-bis(Chlorodimethylsilyl)ethene

Origin of Product

United States

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